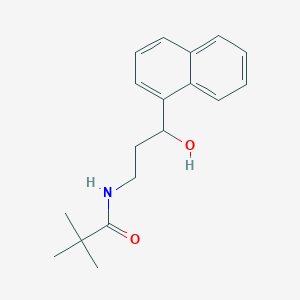
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pivalamide, also known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a derivative of pivalic acid and has been synthesized using various methods.
Applications De Recherche Scientifique
Cancer Research
The compound, due to its naphthalenyl group, may have potential applications in cancer research. Naphthalenylchalcone derivatives have shown cytotoxic effects on HCT116 human colon cancer cells . The compound could potentially be developed as a potent chemotherapeutic agent .
Fungicide Development
The compound could be used in the development of novel fungicides. A similar compound, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), has been shown to inhibit Rhizoctonia solani, a plant pathogenic fungus . The compound could potentially have similar fungicidal properties.
Cell Permeability Studies
The additional benzene ring in the compound could increase its cell permeability . This property could be useful in drug delivery research, where compounds need to penetrate cell membranes to deliver their therapeutic effects.
Reactive Oxygen Species (ROS) Generation
Compounds with a Michael acceptor, such as this one, can cause reactive oxygen species (ROS) generation . This property could be useful in studying oxidative stress in cells, which is related to various diseases including cancer and neurodegenerative disorders.
Drug Discovery
The compound could be used as a lead compound in drug discovery. Its structural properties could be analyzed and optimized to develop more potent and safe therapeutic agents .
Structural Analysis
The compound could be used in studies exploring the relationship between the physicochemical properties of naphthalenylchalcone derivatives and their cytotoxic effects on cancer cells .
Propriétés
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)17(21)19-12-11-16(20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16,20H,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNFUZUEQBEHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2679994.png)
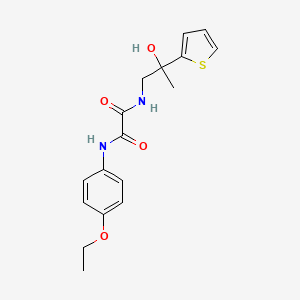
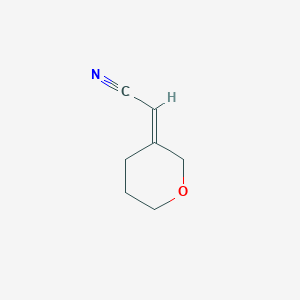
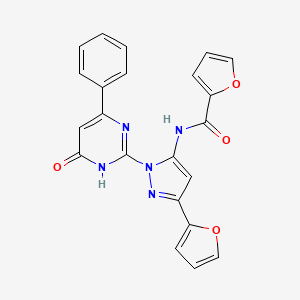
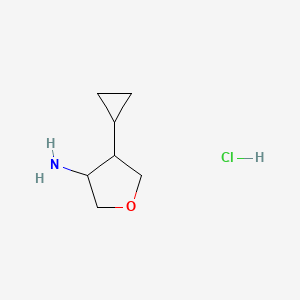
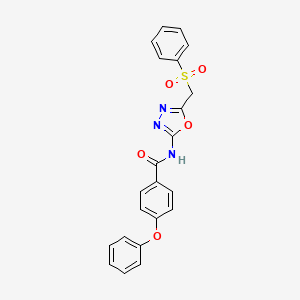


![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)

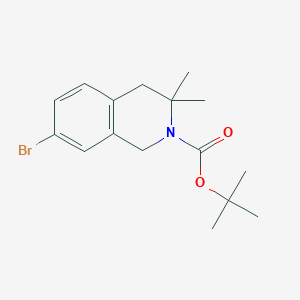

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)
